Oxazepam hemisuccinate, (+)-
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Overview
Description
Oxazepam hemisuccinate, (+)- is a derivative of oxazepam, a benzodiazepine commonly used for its anxiolytic and sedative properties. Benzodiazepines are a class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazepam hemisuccinate can be synthesized by acylation of oxazepam with succinic anhydride in the presence of pyridine . The reaction typically involves dissolving oxazepam in an appropriate solvent, such as dichloromethane, and adding succinic anhydride and pyridine. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of oxazepam hemisuccinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxazepam hemisuccinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the ester bond in oxazepam hemisuccinate, resulting in the formation of oxazepam and succinic acid. Hydrolysis can be catalyzed by acids, bases, or enzymes.
Oxidation: Oxazepam hemisuccinate can be oxidized to form oxazepam N-oxide. Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Substitution reactions involve the replacement of a functional group in oxazepam hemisuccinate with another group. These reactions can be catalyzed by various reagents, depending on the desired substitution.
Major Products Formed
Hydrolysis: Oxazepam and succinic acid
Oxidation: Oxazepam N-oxide
Substitution: Various substituted derivatives of oxazepam hemisuccinate
Scientific Research Applications
Oxazepam hemisuccinate has several scientific research applications, including its use in chemistry, biology, medicine, and industry .
Biology: Research on oxazepam hemisuccinate helps in understanding the metabolism and pharmacokinetics of benzodiazepines in biological systems.
Medicine: It is used in the development of new anxiolytic and sedative drugs. Studies on its mechanism of action contribute to the understanding of GABA-A receptor modulation.
Mechanism of Action
Oxazepam hemisuccinate exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The resulting shift in chloride ions leads to hyperpolarization and stabilization of the neuronal membrane, reducing neuronal excitability .
Comparison with Similar Compounds
Oxazepam hemisuccinate is similar to other benzodiazepines, such as diazepam, lorazepam, and temazepam . it has unique properties that distinguish it from these compounds:
Diazepam: A long-acting benzodiazepine used for anxiety, muscle spasms, and seizures.
Lorazepam: A short-acting benzodiazepine used for anxiety and insomnia.
Temazepam: A short-acting benzodiazepine used for insomnia.
Oxazepam hemisuccinate’s unique properties include its specific binding affinity and hydrolysis behavior, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51990-98-8 |
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Molecular Formula |
C19H15ClN2O5 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
4-[[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m0/s1 |
InChI Key |
UCUOKZUJHTYPJT-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O |
Origin of Product |
United States |
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